molecular formula C24H20FNO4 B1458655 (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid CAS No. 1280787-12-3

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid

Cat. No.: B1458655
CAS No.: 1280787-12-3
M. Wt: 405.4 g/mol
InChI Key: MRKNBVBFPVLABO-NRFANRHFSA-N
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Description

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorophenyl group, and a propionic acid moiety. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base such as triethylamine.

    Formation of the Propionic Acid Moiety: The protected intermediate undergoes a series of reactions to introduce the propionic acid moiety. This may involve the use of reagents such as diethyl malonate and subsequent hydrolysis.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzene derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amino acids in peptide synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the active compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid: The enantiomer of the compound, which may have different biological activities.

    Fmoc-protected amino acids: These compounds share the Fmoc protecting group and are used in peptide synthesis.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group, which may have similar chemical properties.

Uniqueness

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also allows for the study of enantioselective processes and the development of chiral drugs.

This detailed article provides an overview of the compound ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKNBVBFPVLABO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901124119
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-12-3
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-fluoro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901124119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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